molecular formula C8H13ClN4O2 B15212329 Ethanol, 2,2'-[(5-amino-6-chloro-4-pyrimidinyl)imino]bis- CAS No. 88627-16-1

Ethanol, 2,2'-[(5-amino-6-chloro-4-pyrimidinyl)imino]bis-

Cat. No.: B15212329
CAS No.: 88627-16-1
M. Wt: 232.67 g/mol
InChI Key: ORULTSIVHFGKGU-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with 5-amino and 6-chloro groups, linked via an imino bridge to two ethanol moieties. Its structure suggests applications in medicinal chemistry or polymer synthesis due to the reactive pyrimidine ring and hydrogen-bonding capabilities from ethanol groups. Synthesis methods for analogous compounds (e.g., Mannich-type reactions with diethanolamine and pyrimidine derivatives) are documented in and , highlighting reflux conditions and ethanol-based crystallization .

Properties

CAS No.

88627-16-1

Molecular Formula

C8H13ClN4O2

Molecular Weight

232.67 g/mol

IUPAC Name

2-[(5-amino-6-chloropyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C8H13ClN4O2/c9-7-6(10)8(12-5-11-7)13(1-3-14)2-4-15/h5,14-15H,1-4,10H2

InChI Key

ORULTSIVHFGKGU-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)N)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((5-Amino-6-chloropyrimidin-4-yl)azanediyl)diethanol typically involves the reaction of 5-amino-6-chloropyrimidine with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-((5-Amino-6-chloropyrimidin-4-yl)azanediyl)diethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

2,2’-((5-Amino-6-chloropyrimidin-4-yl)azanediyl)diethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2’-((5-Amino-6-chloropyrimidin-4-yl)azanediyl)diethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Pyrimidine Cores

  • 6-Amino-5-[(Bis-(2-Hydroxyethyl)Amino)Methyl]-2-Methylpyrimidin-4-Ol Synthesized via Mannich reaction (), this compound shares the bis-ethanolamine moiety but differs in pyrimidine substitution (2-methyl and 4-ol groups).
  • 2-[5,6-Bis-(4-Methoxy-Phenyl)-Furo[2,3-D]Pyrimidin-4-Ylamino]-Ethanol This furopyrimidine derivative () replaces the chloro and amino groups with methoxyphenyl substituents.

Aromatic Bis-Ethanolamine Derivatives with Non-Pyrimidine Cores

Phenyl-Based Analogues
  • Reaction Mass of 2,2'-[(4-Methylphenyl)Imino]Bisethanol and Ethanol () The methylphenyl group confers hydrophobicity, making this compound suitable as a polymer monomer. Unlike the pyrimidine-based target, it lacks heterocyclic reactivity, limiting its use in pharmaceutical contexts .
  • Ethanol,2,2'-[(2-Methoxy-4-Nitrophenyl)Imino]Bis- (CAS 113342-99-7, ) The nitro and methoxy groups enhance electron-withdrawing effects, increasing stability under acidic conditions.
Azo-Linked Derivatives
  • Disperse Brown 1 (Ethanol,2,2'-[[3-Chloro-4-[(2,6-Dichloro-4-Nitrophenyl)Azo]Phenyl]Imino]Bis-) This azo dye () incorporates multiple chloro and nitro groups, enabling strong lightfastness for textile applications. The azo linkage introduces photodegradation risks absent in the target compound’s imino-pyrimidine system .

Substituent-Driven Property Variations

Compound Core Structure Key Substituents Molecular Weight Applications
Target Compound Pyrimidine 5-Amino, 6-Chloro ~299.7* Pharmaceuticals, Agrochemicals
6-Amino-5-(Bis-Ethanolamine) Pyrimidine 2-Methyl, 4-Ol ~285.3 Synthetic intermediate
Disperse Brown 1 Phenyl Azo, Nitro, Chloro ~541.1 Textile Dye
CAS 113342-99-7 Phenyl Nitro, Methoxy ~318.3 Dye Intermediate

*Estimated based on molecular formula C₉H₁₄ClN₅O₂.

Key Observations:

  • Electron-Withdrawing Groups (Cl, NO₂): Enhance stability and electrophilicity, critical for dye formation (e.g., Disperse Brown 1) or drug metabolite interactions .
  • Hydrogen-Bonding Moieties (Ethanol, NH₂): Improve solubility in polar solvents, as seen in pyrimidine derivatives from and .

Q & A

Q. What are the key synthetic pathways for synthesizing Ethanol, 2,2'-[(5-amino-6-chloro-4-pyrimidinyl)imino]bis-?

  • Methodological Answer: A common approach involves refluxing 6-amino-2-methylpyrimidin-4-ol with diethanolamine and paraformaldehyde in absolute ethanol for 24 hours, followed by acidification with glacial acetic acid to precipitate the product. Recrystallization from water or ethanol yields pure crystals. This method leverages Mannich-type reactions to form the imino bridge . Alternative routes may use pyrimidine precursors with chloro and amino substituents, adjusting stoichiometry to optimize yield.

Q. How can the purity and structural integrity of this compound be confirmed experimentally?

  • Methodological Answer: Use a combination of techniques:
  • HPLC-MS for purity assessment (retention time and molecular ion peak alignment).
  • FT-IR to confirm the presence of hydroxyl (-OH) and amine (-NH) groups.
  • NMR (¹H and ¹³C) to verify the pyrimidinyl imino backbone and ethanolamine side chains. For example, the pyrimidine ring protons appear as distinct signals in the aromatic region (δ 6.5–8.5 ppm) .

Q. What solvents and conditions are optimal for recrystallization?

  • Methodological Answer: Absolute ethanol and water are preferred due to the compound’s moderate polarity. Crystallization from ethanol yields needle-like crystals, while aqueous solutions produce finer crystals. Adjust pH with glacial acetic acid (1–2% v/v) to enhance solubility during reflux .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring (e.g., chloro, amino) influence reactivity in subsequent functionalization?

  • Methodological Answer: The electron-withdrawing chloro group at position 6 directs electrophilic substitution to position 5, while the amino group at position 4 enhances nucleophilic reactivity. For example, Suzuki coupling with aryl boronic acids at position 5 requires palladium catalysts (e.g., Pd(PPh₃)₄) in DMF/water (3:1) at 80°C for 12 hours .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer:
  • Variable Temperature NMR to assess dynamic effects (e.g., hindered rotation around the imino bond).
  • 2D-COSY/HMBC to assign coupling between pyrimidine protons and ethanolamine side chains.
  • X-ray crystallography for unambiguous structural confirmation, especially if tautomerism or stereochemical anomalies are suspected .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer:
  • Molecular docking (AutoDock Vina) using the Chk1 kinase crystal structure (PDB ID: 3JVR) to assess binding affinity.
  • MD simulations (GROMACS) to evaluate stability of hydrogen bonds between the pyrimidine NH and kinase active-site residues (e.g., Glu85, Cys87).
  • ADMET prediction (SwissADME) to prioritize derivatives with improved bioavailability .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer:
  • Microwave-assisted synthesis reduces reaction time (from 24 hours to 2–4 hours) and improves yield (85% vs. 60% conventional).
  • Flow chemistry minimizes byproducts (e.g., over-alkylation) by controlling residence time and temperature gradients.
  • In-situ FT-IR monitoring tracks intermediate formation to optimize reagent addition rates .

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